3,4-Dicaffeoylquinic acid

Vue d'ensemble

Description

3,4-Dicaffeoylquinic acid (3,4-DCQA) is a polyphenol with diverse biological activities12. It has been found to inhibit acetylcholinesterase (ACE) and α-glucosidase in a concentration-dependent manner12. It also reduces the mutagenicity of Trp-P-1 against S. typhimurium1.

Synthesis Analysis

3,4-Dicaffeoylquinic acid can be extracted from plants that contain the compound, followed by purification and crystallization3. Additionally, it can be synthesized through chemical methods3. In a study, the transcription factor AtMYB11 was found to regulate flavonoid and caffeoylquinic acid biosynthesis in tomato and tobacco plants4.

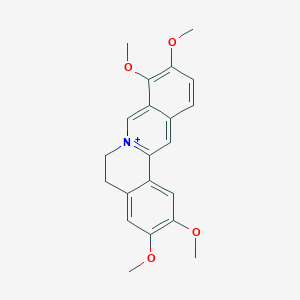

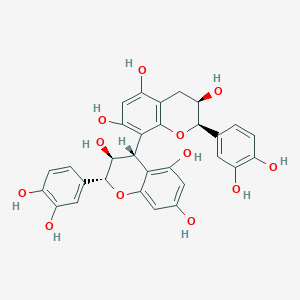

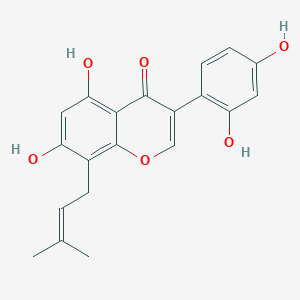

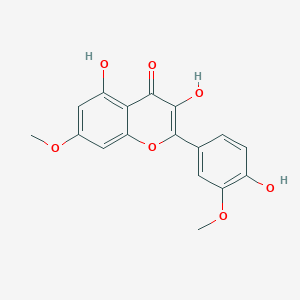

Molecular Structure Analysis

The molecular formula of 3,4-Dicaffeoylquinic acid is C25H24O125. It has a caffeoyl moiety attached with a hexacyclic quinic acid in its structure6. NMR spectroscopy combined with quantum chemical calculations have been used to investigate the structural features of complexes formed by 3,4-Dicaffeoylquinic acid7.

Chemical Reactions Analysis

3,4-Dicaffeoylquinic acid has been found to exhibit strong antioxidant activities, as demonstrated by DPPH and ABTS free-radical-scavenging activities18. It also shows significant anti-hepatitis B activity9. Major metabolic reactions include hydrolysis, methylation, hydrogenation, hydration, dehydroxylation, dehydrogenation, sulphate conjunction, and glucuronide conjunction10.

Physical And Chemical Properties Analysis

3,4-Dicaffeoylquinic acid is a crystalline solid1. Its solubility varies in different solvents: DMF: 71 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 25 mg/ml1.

Applications De Recherche Scientifique

Metabolite Profiling and Pharmacological Properties

3,4-Dicaffeoylquinic acid (3,4-DiCQA) demonstrates a range of pharmacological activities including antioxidant, anti-inflammatory, antibacterial, antiviral, anticancer, hypoglycemic, hypotensive, and hepatoprotective properties. Studies using ultra-high performance liquid chromatography and linear ion trap-orbitrap mass spectrometry have identified various metabolites of 3,4-DiCQA in animal models, elucidating its metabolic profile in vivo. Major metabolic reactions include hydrolysis, methylation, hydrogenation, hydration, dehydroxylation, dehydrogenation, sulphate conjunction, and glucuronide conjunction (Yuan-zheng Zhao et al., 2021).

Anti-Hepatitis B Virus Effect

3,4-Dicaffeoylquinic acid exhibits significant anti-hepatitis B activity. It improves hepatocyte viability and notably inhibits the production of hepatitis B surface antigen and e antigen in vitro. It also significantly decreases the content of hepatitis B virus covalently closed circular DNA in HepG2.2.15 cells and increases the expression of heme oxygenase-1, suggesting its potential for therapeutic use against hepatitis B (Yi-Hang Wu et al., 2012).

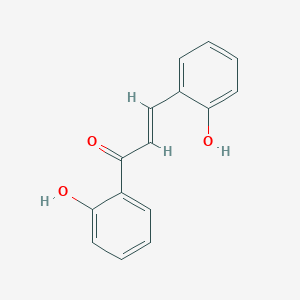

Antioxidant Activity and Structural Analysis

3,4-Dicaffeoylquinic acid is part of the chlorogenic acid group, known for potent antioxidant activity. Studies have investigated the radical scavenging properties of its geometric isomers, revealing significant insights into its antioxidative mechanisms. These findings are crucial for understanding the health benefits associated with dietary intake of foods rich in chlorogenic acids (Mpho Makola et al., 2016).

Biotransformation and Health Implications

Research on the biotransformation of 3,4-Dicaffeoylquinic acid derivatives has shown their transformation into various metabolites by human intestinal flora. These metabolites have been assessed for their inhibitory activity on nitric oxide production and their antioxidant activities, underscoring the compound's potential health benefits and implications for dietary intake (Xiu-wei Yang et al., 2013).

Safety And Hazards

Orientations Futures

3,4-Dicaffeoylquinic acid has antioxidative, DNA protective, neuroprotective, and hepatoprotective properties2. It has potential applications in the treatment of diseases like influenza and hepatitis B29. Further research is needed to explore its potential therapeutic applications and to understand its mechanisms of action in more detail1415.

Propriétés

IUPAC Name |

(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-PSEXTPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

4,5-Dicaffeoylquinic acid | |

CAS RN |

14534-61-3, 89886-31-7 | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-DICAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45777W94HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234 - 238 °C | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

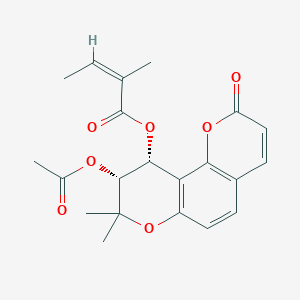

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.